

An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Cat. No.: B1333437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Structure and Identifiers

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference
Molecular Formula	C8H5NO2S	[1]
Molecular Weight	179.20 g/mol	[2]
IUPAC Name	5-(thiophen-2-yl)-1,2-oxazole-3-carbaldehyde	[1]
SMILES	O=Cc1cc(on1)-c2cccs2	[1]
InChI	InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H	[1]
InChIKey	ICENILRKNUKRPB-UHFFFAOYSA-N	[1]
Physical Form	Solid	[2]

Chemical Structure Diagram

Caption: 2D structure of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Physicochemical and Spectral Data

While specific experimental spectral data for **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** is not widely available in the cited literature, predicted data and characteristics of similar compounds are summarized below.

Table 2: Predicted Physicochemical and Spectral Properties

Property	Predicted Value/Characteristic	Reference
XlogP	1.5	[1]
Monoisotopic Mass	179.0041 Da	[1]
Predicted [M+H] ⁺	180.01138 m/z	[1]
Predicted 1H NMR	Aldehyde proton (CHO): ~9.9-10.1 ppm; Thiophene and isoxazole ring protons: ~7.0-8.5 ppm.	Based on similar structures [3]
Predicted 13C NMR	Carbonyl carbon (C=O): ~180-190 ppm; Aromatic carbons: ~110-160 ppm.	Based on similar structures [3]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** is not readily available. However, based on established methods for the synthesis of 3-formyl-5-substituted isoxazoles, a plausible synthetic route is proposed. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Synthetic Pathway

A plausible synthesis could involve the reaction of thiophene-2-carboxaldehyde oxime with an appropriate three-carbon building block that can be subsequently converted to the aldehyde functionality. A more direct approach would be the cycloaddition of a thiophene-containing nitrile oxide with a suitable acetylene derivative bearing a protected aldehyde group.

Experimental Protocol: A Plausible [3+2] Cycloaddition Approach

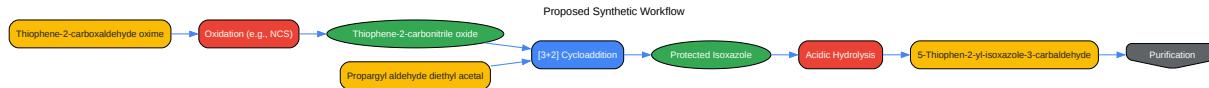
This protocol is a hypothetical procedure based on general methods for isoxazole synthesis.[\[4\]](#) [\[5\]](#)[\[6\]](#)

Step 1: Generation of Thiophene-2-carbonitrile oxide

- To a solution of thiophene-2-carboxaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base (e.g., triethylamine) at 0 °C.
- Stir the reaction mixture at room temperature and monitor the formation of the nitrile oxide by thin-layer chromatography (TLC).

Step 2: Cycloaddition with an Acetaldehyde Equivalent

- To the in-situ generated thiophene-2-carbonitrile oxide, add propargyl aldehyde diethyl acetal (1.1 equivalents).
- Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.


Step 3: Deprotection of the Aldehyde

- Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl).
- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

Step 4: Work-up and Purification

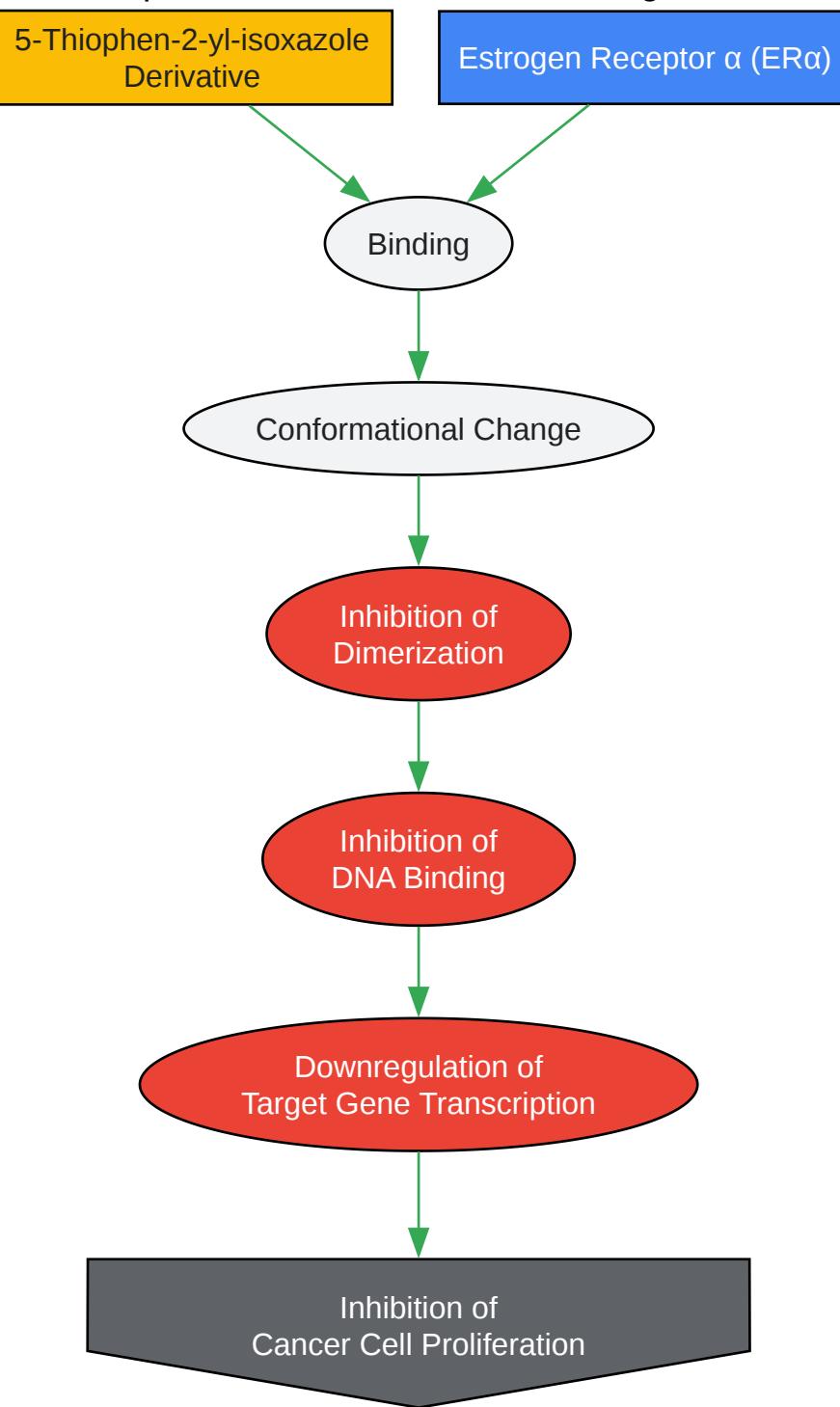
- Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A plausible workflow for the synthesis of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Biological Activity and Potential Applications


The isoxazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.^[7] Similarly, thiophene derivatives exhibit a wide range of biological activities. The combination of these two heterocycles in a single molecule makes **5-Thiophen-2-yl-isoxazole-3-carbaldehyde** a compound of significant interest for drug discovery.

While specific biological data for the title compound is limited, research on closely related 5-(thiophen-2-yl)isoxazoles has identified them as promising anti-breast cancer agents.^{[8][9]} These studies suggest that the 5-(thiophen-2-yl)isoxazole scaffold can exhibit potent and selective cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Estrogen Receptor α (ER α) Antagonism

In silico and in vitro studies on certain 5-(thiophen-2-yl)isoxazole derivatives have indicated that they may exert their anti-cancer effects by acting as antagonists of the estrogen receptor alpha (ER α).^{[8][9]} ER α is a key driver in the proliferation of a significant portion of breast cancers.

Proposed Signaling Pathway

Proposed Mechanism of ER α Antagonism[Click to download full resolution via product page](#)

Caption: A proposed signaling pathway for the anti-cancer activity of 5-(thiophen-2-yl)isoxazole derivatives.

It is important to note that while this provides a potential avenue for the biological activity of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**, experimental validation for this specific compound is required. The aldehyde functionality at the 3-position could influence its binding affinity and overall activity compared to other derivatives.

Summary and Future Directions

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a structurally interesting heterocyclic compound with potential for further investigation in medicinal chemistry. The presence of both the isoxazole and thiophene moieties suggests a likelihood of biological activity. Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectral characterization (NMR, MS, IR).
- Biological Screening: Evaluation of the compound's activity against a panel of cancer cell lines, particularly those that are ER α -positive.
- Mechanism of Action Studies: If activity is confirmed, detailed studies to elucidate the precise molecular targets and signaling pathways involved.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the role of the carbaldehyde group and other structural features in determining biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of **5-Thiophen-2-yl-isoxazole-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-thiophen-2-yl-isoxazole-3-carbaldehyde (C8H5NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β -ketoesters, or β -ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β -ketoesters, or β -ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Thiophen-2-yl-isoxazole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333437#5-thiophen-2-yl-isoxazole-3-carbaldehyde-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com